molecular formula C12H18N2 B2881033 [Cyclopentyl(phenyl)methyl]hydrazine CAS No. 1314932-56-3

[Cyclopentyl(phenyl)methyl]hydrazine

Cat. No.: B2881033
CAS No.: 1314932-56-3
M. Wt: 190.29
InChI Key: VQRSQHFQYNSNIP-UHFFFAOYSA-N
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Description

[Cyclopentyl(phenyl)methyl]hydrazine is a hydrazine derivative featuring a cyclopentyl group and a phenyl moiety attached to a central methylhydrazine backbone. This compound belongs to a broader class of hydrazines, which are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties . Hydrazines are typically synthesized via condensation reactions between hydrazine hydrate and ketones or aldehydes, as demonstrated in the preparation of structurally related phenylhydrazones and acylpyrazolone derivatives .

Properties

IUPAC Name

[cyclopentyl(phenyl)methyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-14-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSQHFQYNSNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deprotonation and Electrophilic Substitution

The most direct route involves deprotonating hydrazine to form a nucleophilic intermediate, followed by reaction with a cyclopentyl(phenyl)methyl electrophile. Patent EP0034285B1 demonstrates that sodium amide in tetrahydrofuran (THF) at −20°C to 10°C selectively deprotonates hydrazine at the α-nitrogen, enabling mono-alkylation. For [Cyclopentyl(phenyl)methyl]hydrazine, the alkylating agent must first be synthesized, such as (cyclopentyl)(phenyl)methyl chloride, via Friedel-Crafts alkylation of benzene with cyclopentylmethyl chloride in the presence of AlCl₃.

Reaction conditions critically influence yield and purity:

  • Temperature : Maintaining temperatures below 20°C prevents N-N bond cleavage.
  • Solvent : Anhydrous THF or diethyl ether minimizes side reactions with protic solvents.
  • Stoichiometry : A 1:1 molar ratio of hydrazine to alkylating agent reduces dialkylation.

Post-reaction analysis via gas chromatography (GC) often reveals traces of N-alkyl aniline byproducts (up to 15%) due to partial decomposition.

Alternative Bases and Solvent Systems

Lithium diisopropylamide (LDA) in hexane at −78°C offers enhanced regioselectivity for bulkier electrophiles, though yields remain comparable to sodium amide (65–70%). Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation but risk dialkylation unless rigorously controlled.

Hydrazinium Salt Decomposition

Synthesis of Hydrazinium Salts

Patent EP0027645B1 describes the preparation of hydrazines via thermal decomposition of hydrazinium salts. For this compound, the hydrazinium chloride salt is synthesized by reacting (cyclopentyl)(phenyl)methylamine with chloramine (NH₂Cl) in kerosene at 90°C:

$$
\text{(Cyclopentyl)(phenyl)methylamine} + \text{NH}_2\text{Cl} \rightarrow \text{[Cyclopentyl(phenyl)methyl]hydrazinium chloride} + \text{HCl}
$$

Sodamide-Mediated Decomposition

Treating the hydrazinium chloride with sodamide (NaNH₂) in kerosene at 150–170°C liberates the free hydrazine:

$$
\text{[Cyclopentyl(phenyl)methyl]hydrazinium chloride} + \text{NaNH}2 \rightarrow \text{this compound} + \text{NaCl} + \text{NH}3
$$

Yields from this method are moderate (54.5%) due to competing side reactions, including incomplete decomposition and ammonia byproduct formation.

Reduction of Hydrazones

Hydrazone Formation and Catalytic Hydrogenation

Condensing cyclopentyl(phenyl)ketone with hydrazine forms the corresponding hydrazone, which is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

$$
\text{Cyclopentyl(phenyl)ketone} + \text{N}2\text{H}4 \rightarrow \text{Hydrazone} \xrightarrow{\text{LiAlH}_4} \text{this compound}
$$

This method faces challenges in regioselectivity, often yielding mixtures of 1,2- and 1,1-disubstituted hydrazines.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Key Challenges
Alkylation with NaNH₂ −20°C, THF, inert atmosphere 70% 85% N-Alkyl aniline byproducts (15%)
Hydrazinium salt 150–170°C, kerosene, NaNH₂ 54.5% 78% Ammonia contamination, side salts
Hydrazone reduction LiAlH₄, refluxing ether 60% 70% Regioisomeric mixtures, over-reduction

Applications in Heterocyclic Synthesis

$$
\text{this compound} + \text{1,3-diketone} \rightarrow \text{Pyrazole derivative} + \text{H}_2\text{O}
$$

These reactions typically proceed in ethanol or DMF at 80°C, with yields exceeding 80%.

Chemical Reactions Analysis

Types of Reactions

[Cyclopentyl(phenyl)methyl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The hydrazine group can participate in substitution reactions, where one or both hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the hydrazine moiety.

Scientific Research Applications

[Cyclopentyl(phenyl)methyl]hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition. It may also serve as a probe to investigate biological pathways involving hydrazine derivatives.

    Medicine: Research into potential therapeutic applications of this compound includes its use as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for drug development.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various chemical processes.

Mechanism of Action

The mechanism by which [Cyclopentyl(phenyl)methyl]hydrazine exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or other proteins, altering their activity or function. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the compound may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of hydrazine derivatives are heavily influenced by substituents. Below is a comparative analysis of [Cyclopentyl(phenyl)methyl]hydrazine and its analogs:

Compound Substituents (R1/R2) Key Features
Phenylhydrazine Phenyl (R1) Basic hydrazine structure; used in spectrophotometric detection methods .
Methyl hydrazine Methyl (R1) Simpler structure; regulated for toxicity and flammability .
Indole acetyl hydrazine Indole-acetyl (R1) Exhibits insecticidal activity and immune response suppression in insects .
Acylpyrazolone phenylhydrazones Acylpyrazolone (R1) Enhanced radical scavenging due to electron-withdrawing acyl groups .
PJ207 (Ethyl cyclopentyl) Ethyl cyclopentyl (R2) Improved binding affinity in SARS-3CLpro inhibitors due to balanced hydrophobicity .
This compound Cyclopentyl-phenyl (R1/R2) Combines hydrophobic cyclopentyl and aromatic phenyl groups; potential for multitarget activity.

Key Observations :

  • Hydrophobicity : Cyclopentyl and phenyl groups enhance lipid solubility, which may improve membrane permeability compared to simpler analogs like phenylhydrazine .
  • Steric Effects : The bulky cyclopentyl group in this compound may reduce binding efficiency in enzyme pockets compared to smaller substituents (e.g., ethyl cyclopentyl in PJ207) .
  • Electron Modulation : Aromatic phenyl groups contribute to π-π stacking interactions, while cyclopentyl groups provide conformational flexibility .
Antimicrobial and Antioxidant Activity
  • Phenylhydrazones : Derivatives with heterocyclic substitutions (e.g., pyrazole, thiophene) exhibit moderate to strong antimicrobial activity against E. coli and S. aureus .
  • Acylpyrazolone phenylhydrazones : Show superior free radical scavenging (IC50: 12–18 µM) due to electron-deficient acyl groups .
  • This compound : Predicted to have intermediate antioxidant activity based on substituent electron effects, though direct data are lacking.
Enzyme Inhibition and Therapeutic Potential
  • SARS-3CLpro Inhibitors : PJ207 (ethyl cyclopentyl) and PJ224 (phenyl) demonstrate that substituent size and polarity at R2 critically influence binding. PJ207’s ethyl cyclopentyl group achieves optimal hydrophobicity, while larger groups (e.g., adamantyl in PJ220) reduce activity .
  • Insecticidal Activity : Indole acetyl hydrazine derivatives inhibit insect PLA2 enzymes, suggesting this compound could target similar pathways .

Physicochemical Properties

Property Phenylhydrazine Methyl Hydrazine This compound (Predicted)
Molecular Weight 108.14 g/mol 46.07 g/mol ~230–250 g/mol
Density 1.098 g/mL 0.874 g/mL ~1.05–1.15 g/mL
Solubility Water-soluble Highly polar Low water solubility due to hydrophobic groups
Stability Air-sensitive Highly flammable Stable under inert conditions

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